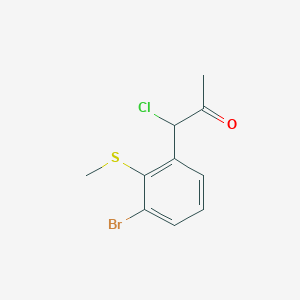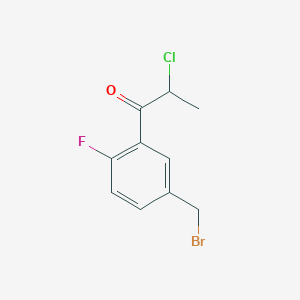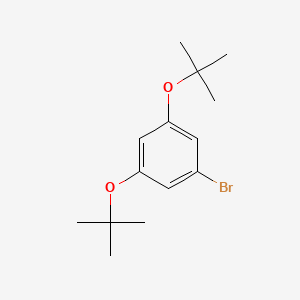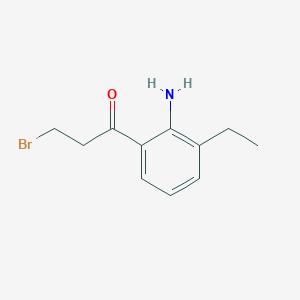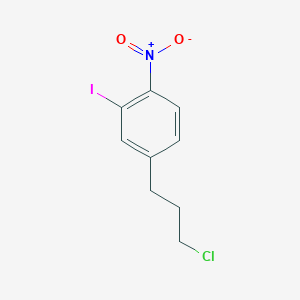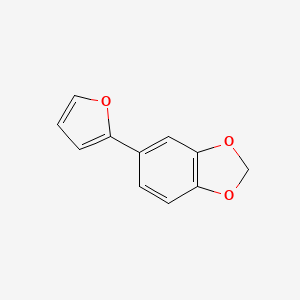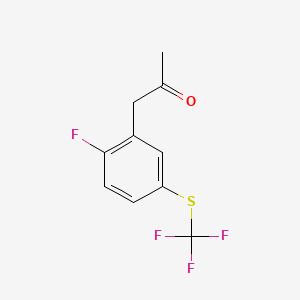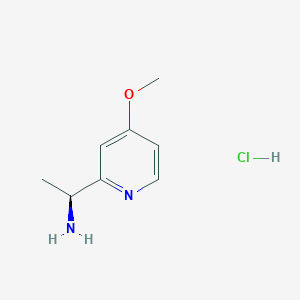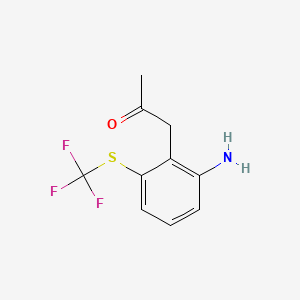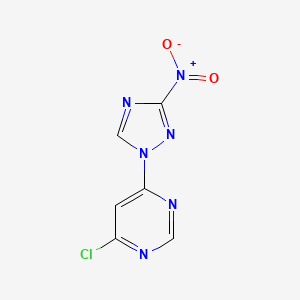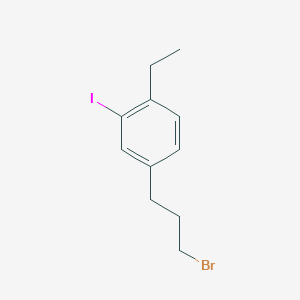
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-ethyl-3-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with bromine and iodine sources under controlled conditions. The reaction may require a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield alcohols, while oxidation with potassium permanganate can produce carboxylic acids.
科学研究应用
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-4-ethyl-3-iodobenzene involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
- 1-(3-Bromopropyl)-4-methyl-3-iodobenzene
- 1-(3-Bromopropyl)-4-ethyl-3-chlorobenzene
- 1-(3-Bromopropyl)-4-ethyl-3-fluorobenzene
Uniqueness
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to similar compounds
属性
分子式 |
C11H14BrI |
|---|---|
分子量 |
353.04 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-1-ethyl-2-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-10-6-5-9(4-3-7-12)8-11(10)13/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
QQAFPLITEZPKGV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)CCCBr)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


